

Comparative Analysis of GLPG2451: A Novel CFTR Potentiator

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Compound of Interest

Compound Name: W-2451

Cat. No.: B1212744

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This guide provides a comprehensive cross-study comparison of GLPG2451 (**W-2451**), an investigational cystic fibrosis transmembrane conductance regulator (CFTR) potentiator, with its primary alternative, Ivacaftor (VX-770). The information presented herein is collated from preclinical studies and early-phase clinical trials to facilitate an objective evaluation of GLPG2451's performance and potential.

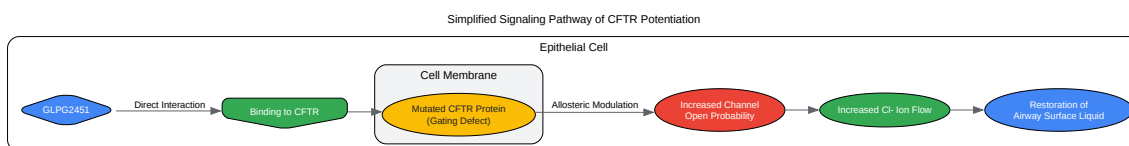
Executive Summary

GLPG2451 is a novel, orally bioavailable small molecule designed to restore the function of defective CFTR protein, the underlying cause of cystic fibrosis (CF).[1] Developed by Galapagos and AbbVie, GLPG2451 acts as a CFTR potentiator, enhancing the channel's open probability and thereby increasing chloride ion transport across the cell membrane.[1] Preclinical data demonstrates its potency and efficacy, often in comparison to the established CFTR potentiator, Ivacaftor. GLPG2451 has been evaluated in Phase 1 clinical trials, both as a monotherapy and in combination with the CFTR corrector GLPG2222, where it was found to be safe and well-tolerated.[1][2]

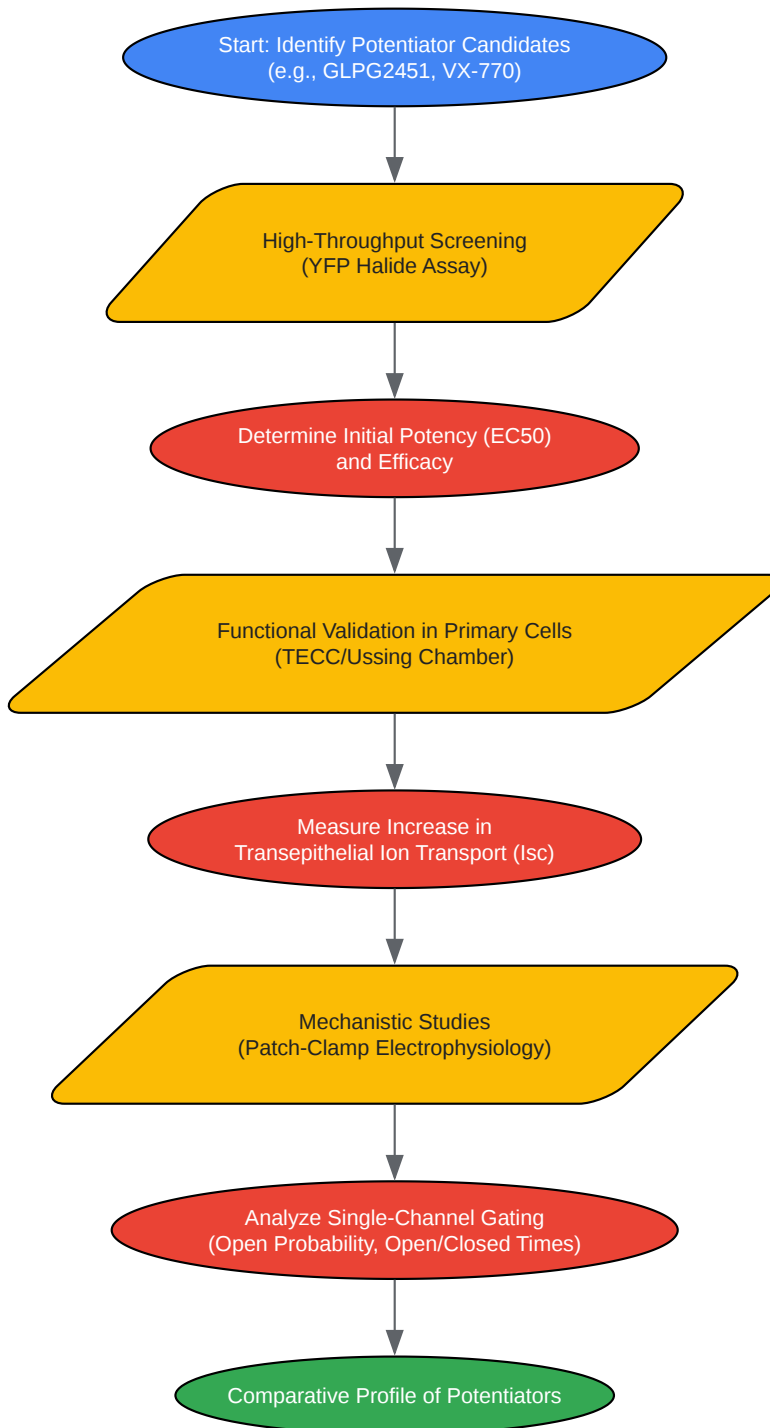
Mechanism of Action

Cystic fibrosis is caused by mutations in the CFTR gene, leading to a dysfunctional CFTR protein that impairs ion and water transport across epithelial surfaces. This results in the accumulation of thick, sticky mucus, primarily affecting the lungs and digestive system.[1]

GLPG2451 functions by directly binding to the CFTR protein and increasing the likelihood of the channel being in an open state. This potentiation of channel gating facilitates the flow of chloride ions, helping to restore the hydration of epithelial surfaces.^[1] This mechanism is particularly relevant for CF patients with gating mutations (Class III), where the CFTR protein is present at the cell surface but does not open correctly. It is also a key component of combination therapies for patients with the most common F508del mutation, where it works in conjunction with CFTR correctors that increase the amount of CFTR protein at the cell surface.^{[1][3]}



Experimental Workflow for Comparing CFTR Potentiators

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